molecular formula C32H60ClN B12762757 Didodecyl methyl benzyl ammonium chloride CAS No. 57322-85-7

Didodecyl methyl benzyl ammonium chloride

Cat. No.: B12762757
CAS No.: 57322-85-7
M. Wt: 494.3 g/mol
InChI Key: OZISYDUERWIGSU-UHFFFAOYSA-M
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Description

Didodecyl methyl benzyl ammonium chloride is a quaternary ammonium compound with the molecular formula C₃₂H₆₀ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective as a disinfectant and antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyl methyl benzyl ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-didodecyl-N-methylamine with benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The final product is often formulated into solutions or emulsions for various applications .

Chemical Reactions Analysis

Types of Reactions

Didodecyl methyl benzyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.

    Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids or ketones .

Scientific Research Applications

Didodecyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of didodecyl methyl benzyl ammonium chloride involves the disruption of lipid bilayers in cell membranes. This leads to increased permeability and eventual cell lysis. The compound targets the lipid components of the membrane, causing structural disintegration. Additionally, it can interfere with enzyme activity and protein function within the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Didodecyl methyl benzyl ammonium chloride is unique due to its dual long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid bilayers. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .

Properties

CAS No.

57322-85-7

Molecular Formula

C32H60ClN

Molecular Weight

494.3 g/mol

IUPAC Name

benzyl-didodecyl-methylazanium;chloride

InChI

InChI=1S/C32H60N.ClH/c1-4-6-8-10-12-14-16-18-20-25-29-33(3,31-32-27-23-22-24-28-32)30-26-21-19-17-15-13-11-9-7-5-2;/h22-24,27-28H,4-21,25-26,29-31H2,1-3H3;1H/q+1;/p-1

InChI Key

OZISYDUERWIGSU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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